Lobaric Acid

Catalog No.
S533423
CAS No.
522-53-2
M.F
C25H28O8
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lobaric Acid

CAS Number

522-53-2

Product Name

Lobaric Acid

IUPAC Name

3-hydroxy-9-methoxy-6-oxo-7-pentanoyl-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C25H28O8/c1-4-6-8-9-15-21(24(28)29)18(27)13-20-23(15)32-19-12-14(31-3)11-16(17(26)10-7-5-2)22(19)25(30)33-20/h11-13,27H,4-10H2,1-3H3,(H,28,29)

InChI Key

JHEWMLHQNRHTQX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

lobaric acid, lobaric acid, monopotassium salt

Canonical SMILES

CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)C(=O)CCCC)OC)O)C(=O)O

The exact mass of the compound Lobaric acid is 456.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of carbonyl compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lobaric acid (CAS 522-53-2) is a highly functionalized beta-orcinol depsidone predominantly sourced from Stereocaulon lichen species or produced via multi-step total synthesis[1]. In industrial and research procurement, it serves as a structurally complex scaffold for targeted enzyme inhibition assays—particularly against lipoxygenases and protein tyrosine phosphatases—and as a high-value precursor for the semi-synthesis of rare pseudodepsidones [2]. Unlike simpler, more ubiquitous depsides, lobaric acid provides a rigid, oxygen-rich macrocyclic core that delivers measurable, application-critical performance in biochemical and oncology modeling workflows[1].

Procuring generic lichen metabolites, such as the widely available usnic acid or crude uncharacterized depside mixtures, fails to replicate the specific biochemical activity of lobaric acid. In targeted enzymatic assays, usnic acid is frequently inactive against critical targets like 12-lipoxygenase, where lobaric acid demonstrates micromolar binding affinity [1]. Furthermore, relying on crude Stereocaulon extracts introduces severe batch-to-batch reproducibility issues due to the slow growth rates and environmental variability of the source organism. For precise structure-activity relationship (SAR) studies or the downstream synthesis of specific derivatives, highly purified lobaric acid is strictly required, as generic analogs lack the necessary depsidone core and reactive functional sites [2].

Precursor Suitability for High-Yield Pseudodepsidone Synthesis

Lobaric acid serves as a highly efficient synthetic precursor for generating rare pseudodepsidones that are otherwise difficult to source naturally. When treated with sodium methoxide in methanol, lobaric acid undergoes conversion to methyllobarin with a 98% yield, bypassing the need for direct extraction of these trace derivatives from slow-growing lichens[1].

Evidence DimensionSemi-synthetic conversion yield
Target Compound Data98% yield (Lobaric acid to methyllobarin)
Comparator Or BaselineDirect natural extraction (Trace/low yield, highly variable)
Quantified DifferenceNear-quantitative synthetic yield vs trace natural availability
ConditionsNaOMe in MeOH at room temperature (2 hours)

Buyers can procure lobaric acid as a reliable, high-yield scaffold to synthesize a library of bioactive pseudodepsidones rather than attempting costly and variable direct extractions.

Enhanced Extraction and Recovery Using Ionic Liquid Workflows

For industrial or laboratory-scale recovery of lobaric acid and related depsidones from raw lichen matrices, traditional volatile organic solvents like methanol are suboptimal. Utilizing the ionic liquid [Bmim]MeSO4 significantly enhances the extraction profile, successfully recovering 20 different depsidone compounds compared to only 12 when using standard methanol extraction [1].

Evidence DimensionDepsidone compound recovery/extraction efficiency
Target Compound Data20 depsidone compounds extracted (including lobaric acid)
Comparator Or BaselineMethanol extraction (12 compounds)
Quantified Difference66% increase in the number of recovered depsidones
ConditionsExtraction from Stereocaulon glareosum using [Bmim]MeSO4 vs Methanol

Buyers scaling up natural extraction or handling depsidone mixtures should adopt ionic liquid solvent systems over standard methanol to maximize yield and solubility.

Superior 12-LOX Inhibition Compared to Common Lichen Metabolites

In cell-based in vitro systems using human platelets, lobaric acid demonstrates pronounced inhibition of platelet-type 12(S)-lipoxygenase, significantly outperforming other common lichen compounds. Lobaric acid achieved an IC50 of 28.5 μM, whereas (+)-protolichesterinic acid was much weaker (IC50 = 77.0 μM), and the widely procured (+)-usnic acid was completely inactive at tested concentrations [1].

Evidence Dimension12(S)-lipoxygenase inhibitory activity (IC50)
Target Compound Data28.5 μM
Comparator Or Baseline(+)-Usnic acid (Inactive) and (+)-Protolichesterinic acid (77.0 μM)
Quantified Difference2.7-fold higher potency than protolichesterinic acid; absolute advantage over inactive usnic acid
ConditionsCell-based in vitro system (human platelets)

For researchers developing lipoxygenase inhibitors, lobaric acid provides a validated, highly active depsidone baseline, whereas cheaper substitutes like usnic acid will yield false negatives.

Outperforming Standard Commercial Inhibitors in β-Glucuronidase Assays

Lobaric acid exhibits exceptional potency in β-glucuronidase inhibition assays, outperforming established commercial inhibitor standards. It demonstrated an IC50 of 3.28 μM, which is approximately 15 times more potent than the standard positive control, D-saccharic acid 1,4-lactone (IC50 = 48.4 μM) [1].

Evidence Dimensionβ-glucuronidase inhibitory activity (IC50)
Target Compound Data3.28 μM
Comparator Or BaselineD-saccharic acid 1,4-lactone (48.4 μM)
Quantified Difference~14.7-fold greater inhibitory potency
ConditionsIn vitro enzyme inhibition assay

Procurement of lobaric acid offers a substantially more potent positive control or lead compound for β-glucuronidase inhibition than traditional saccharic acid lactones.

Enhanced Anti-Proliferative Potency in Glioblastoma Cell Lines

When evaluated against U87MG glioblastoma cells, lobaric acid showed significantly higher cytotoxicity compared to other lichen-derived acids. The IC50 for lobaric acid was measured at 5.77 mg/L, making it vastly more potent than diffractaic acid (35.67 mg/L) and (+)-usnic acid (41.55 mg/L) under identical assay conditions [1].

Evidence DimensionAnti-proliferative activity (IC50)
Target Compound Data5.77 mg/L
Comparator Or Baseline(+)-Usnic acid (41.55 mg/L)
Quantified Difference7.2-fold greater cytotoxicity against U87MG cells
ConditionsU87MG human glioblastoma cell line in vitro

Oncology researchers must select lobaric acid over the more common usnic acid to achieve meaningful anti-proliferative responses in resistant glioblastoma models.

Semi-Synthesis of Rare Pseudodepsidones

Because of its reactive depsidone core, lobaric acid is the required starting material for synthesizing lobarin and methyllobarin via simple base-catalyzed reactions. This synthetic route provides near-quantitative yields, completely circumventing the extremely low yields and high variability associated with direct natural extraction from lichen sources[1].

Positive Control in Lipoxygenase and Glucuronidase Assays

Due to its validated micromolar IC50 values, lobaric acid serves as a highly reliable benchmark inhibitor for 12-LOX and β-glucuronidase assays. It should be prioritized over inactive ubiquitous lichen extracts (like usnic acid) or weaker standard lactones to ensure assay sensitivity and reproducibility [2].

Advanced Oncology Modeling for Glioblastoma

The high potency of lobaric acid against U87MG cells makes it a preferred candidate for formulating experimental anti-proliferative treatments or studying apoptosis in resistant brain tumor cell lines, where standard depsides fail to induce sufficient cytotoxicity [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

456.17841785 Da

Monoisotopic Mass

456.17841785 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

522-53-2

Wikipedia

Lobaric_acid

Dates

Last modified: 08-15-2023
1: Kwon IS, Yim JH, Lee HK, Pyo S. Lobaric Acid Inhibits VCAM-1 Expression in TNF-α-Stimulated Vascular Smooth Muscle Cells via Modulation of NF-κB and MAPK Signaling Pathways. Biomol Ther (Seoul). 2016 Jan;24(1):25-32. doi: 10.4062/biomolther.2015.084. Epub 2016 Jan 1. PubMed PMID: 26759698; PubMed Central PMCID: PMC4703349.
2: Majmudar CY, Højfeldt JW, Arevang CJ, Pomerantz WC, Gagnon JK, Schultz PJ, Cesa LC, Doss CH, Rowe SP, Vásquez V, Tamayo-Castillo G, Cierpicki T, Brooks CL 3rd, Sherman DH, Mapp AK. Sekikaic acid and lobaric acid target a dynamic interface of the coactivator CBP/p300. Angew Chem Int Ed Engl. 2012 Nov 5;51(45):11258-62. doi: 10.1002/anie.201206815. Epub 2012 Oct 8. PubMed PMID: 23042634; PubMed Central PMCID: PMC3711073.
3: Joo YA, Chung H, Yoon S, Park JI, Lee JE, Myung CH, Hwang JS. Skin Barrier Recovery by Protease-Activated Receptor-2 Antagonist Lobaric Acid. Biomol Ther (Seoul). 2016 Sep 1;24(5):529-35. doi: 10.4062/biomolther.2016.011. PubMed PMID: 27169822; PubMed Central PMCID: PMC5012879.
4: Morita H, Tsuchiya T, Kishibe K, Noya S, Shiro M, Hirasawa Y. Antimitotic activity of lobaric acid and a new benzofuran, sakisacaulon A from Stereocaulon sasakii. Bioorg Med Chem Lett. 2009 Jul 1;19(13):3679-81. doi: 10.1016/j.bmcl.2009.03.170. Epub 2009 May 12. PubMed PMID: 19481447.
5: Gissurarson SR, Sigurdsson SB, Wagner H, Ingolfsdottir K. Effect of lobaric acid on cysteinyl-leukotriene formation and contractile activity of guinea pig taenia coli. J Pharmacol Exp Ther. 1997 Feb;280(2):770-3. PubMed PMID: 9023290.
6: Hidalgo ME, Bascuñan L, Quilhot W, Fernández E, Rubio C. Spectroscopic and photochemical properties of the lichen compound lobaric acid. Photochem Photobiol. 2005 Nov-Dec;81(6):1447-9. PubMed PMID: 16107188.
7: Ingolfsdottir K, Gissurarson SR, Müller-Jakic B, Breu W, Wagner H. Inhibitory effects of the lichen metabolite lobaric acid on arachidonate metabolism in vitro. Phytomedicine. 1996 Jan;2(3):243-6. doi: 10.1016/S0944-7113(96)80049-3. PubMed PMID: 23194623.
8: Sundset MA, Kohn A, Mathiesen SD, Praesteng KE. Eubacterium rangiferina, a novel usnic acid-resistant bacterium from the reindeer rumen. Naturwissenschaften. 2008 Aug;95(8):741-9. doi: 10.1007/s00114-008-0381-0. Epub 2008 Apr 18. PubMed PMID: 18421431.
9: Brisdelli F, Perilli M, Sellitri D, Piovano M, Garbarino JA, Nicoletti M, Bozzi A, Amicosante G, Celenza G. Cytotoxic activity and antioxidant capacity of purified lichen metabolites: an in vitro study. Phytother Res. 2013 Mar;27(3):431-7. doi: 10.1002/ptr.4739. Epub 2012 May 25. PubMed PMID: 22628260.
10: Ogmundsdóttir HM, Zoëga GM, Gissurarson SR, Ingólfsdóttir K. Anti-proliferative effects of lichen-derived inhibitors of 5-lipoxygenase on malignant cell-lines and mitogen-stimulated lymphocytes. J Pharm Pharmacol. 1998 Jan;50(1):107-15. PubMed PMID: 9504441.
11: Bucar F, Schneider I, Ogmundsdóttir H, Ingólfsdóttir K. Anti-proliferative lichen compounds with inhibitory activity on 12(S)-HETE production in human platelets. Phytomedicine. 2004 Nov;11(7-8):602-6. PubMed PMID: 15636173.
12: Thadhani VM, Choudhary MI, Ali S, Omar I, Siddique H, Karunaratne V. Antioxidant activity of some lichen metabolites. Nat Prod Res. 2011 Nov;25(19):1827-37. doi: 10.1080/14786419.2010.529546. Epub 2011 Jun 30. PubMed PMID: 22136374.
13: Ingólfsdóttir K, Chung GA, Skúlason VG, Gissurarson SR, Vilhelmsdóttir M. Antimycobacterial activity of lichen metabolites in vitro. Eur J Pharm Sci. 1998 Apr;6(2):141-4. PubMed PMID: 9795033.
14: Ozgencli I, Budak H, Ciftci M, Anar M. Lichen acids may be used as a potential drug for cancer therapy; by inhibiting mitochondrial thioredoxin reductase purified from rat lung. Anticancer Agents Med Chem. 2016 May 3. [Epub ahead of print] PubMed PMID: 27141875.
15: Seo C, Sohn JH, Ahn JS, Yim JH, Lee HK, Oh H. Protein tyrosine phosphatase 1B inhibitory effects of depsidone and pseudodepsidone metabolites from the Antarctic lichen Stereocaulon alpinum. Bioorg Med Chem Lett. 2009 May 15;19(10):2801-3. doi: 10.1016/j.bmcl.2009.03.108. Epub 2009 Mar 26. PubMed PMID: 19362837.
16: Hong JM, Suh SS, Kim TK, Kim JE, Han SJ, Youn UJ, Yim JH, Kim IC. Anti-Cancer Activity of Lobaric Acid and Lobarstin Extracted from the Antarctic Lichen Stereocaulon alpnum. Molecules. 2018 Mar 14;23(3). pii: E658. doi: 10.3390/molecules23030658. PubMed PMID: 29538328.
17: Ismed F, Lohézic-Le Dévéhat F, Delalande O, Sinbandhit S, Bakhtiar A, Boustie J. Lobarin from the Sumatran lichen, Stereocaulon halei. Fitoterapia. 2012 Dec;83(8):1693-8. doi: 10.1016/j.fitote.2012.09.025. Epub 2012 Oct 4. PubMed PMID: 23041521.
18: Kim TK, Kim JE, Youn UJ, Han SJ, Kim IC, Cho CG, Yim JH. Total Syntheses of Lobaric Acid and Its Derivatives from the Antarctic Lichen Stereocaulon alpinum. J Nat Prod. 2018 Jun 22;81(6):1460-1467. doi: 10.1021/acs.jnatprod.8b00227. Epub 2018 Jun 7. PubMed PMID: 29878768.
19: Nguyen KH, Chollet-Krugler M, Gouault N, Tomasi S. UV-protectant metabolites from lichens and their symbiotic partners. Nat Prod Rep. 2013 Dec;30(12):1490-508. doi: 10.1039/c3np70064j. Review. PubMed PMID: 24170172.
20: Haraldsdóttir S, Guolaugsdóttir E, Ingólfsdóttir K, Ogmundsdóttir HM. Anti-proliferative effects of lichen-derived lipoxygenase inhibitors on twelve human cancer cell lines of different tissue origin in vitro. Planta Med. 2004 Nov;70(11):1098-100. PubMed PMID: 15549672.

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